molecular formula C15H18INO3 B2531111 Ethyl 1-(3-iodobenzoyl)piperidine-3-carboxylate CAS No. 349442-23-5

Ethyl 1-(3-iodobenzoyl)piperidine-3-carboxylate

Cat. No.: B2531111
CAS No.: 349442-23-5
M. Wt: 387.217
InChI Key: FYLWKESJVOWILJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(3-iodobenzoyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C15H18INO3 and a molecular weight of 387.21 g/mol . This compound is characterized by the presence of an ethyl ester group, a piperidine ring, and an iodinated benzoyl group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-iodobenzoyl)piperidine-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-iodobenzoyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetonitrile).

Major Products Formed

    Substitution: Formation of substituted benzoyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of N-oxides and other oxidized products.

Scientific Research Applications

Ethyl 1-(3-iodobenzoyl)piperidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of biological pathways and enzyme interactions due to its structural similarity to biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-iodobenzoyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The iodinated benzoyl group plays a crucial role in its binding affinity and specificity, while the piperidine ring contributes to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(4-iodobenzoyl)piperidine-3-carboxylate: Similar structure but with the iodine atom at the 4-position of the benzoyl group.

    Ethyl 1-(3-bromobenzoyl)piperidine-3-carboxylate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 1-(3-chlorobenzoyl)piperidine-3-carboxylate: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

Ethyl 1-(3-iodobenzoyl)piperidine-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties. The iodine atom enhances the compound’s ability to participate in substitution reactions and increases its binding affinity to molecular targets compared to its bromine and chlorine analogs .

Properties

IUPAC Name

ethyl 1-(3-iodobenzoyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18INO3/c1-2-20-15(19)12-6-4-8-17(10-12)14(18)11-5-3-7-13(16)9-11/h3,5,7,9,12H,2,4,6,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLWKESJVOWILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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